
trans-2-Methoxycarbonylcyclopropane-boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Methoxycarbonylcyclopropane-boronic acid: is a boronic acid derivative that has gained attention in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by its cyclopropane ring, which is substituted with a methoxycarbonyl group and a boronic acid functional group. The presence of the boronic acid moiety makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methoxycarbonylcyclopropane-boronic acid typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the boronic acid group. One common method involves the reaction of a methoxycarbonyl-substituted alkene with a boron-containing reagent under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of trans-2-Methoxycarbonylcyclopropane-boronic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Trans-2-Methoxycarbonylcyclopropane-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Palladium catalysts and bases are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry: Trans-2-Methoxycarbonylcyclopropane-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors and in drug design. Trans-2-Methoxycarbonylcyclopropane-boronic acid may be investigated for similar applications.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in facilitating efficient chemical transformations makes it a valuable tool in various industrial processes.
Mechanism of Action
The mechanism by which trans-2-Methoxycarbonylcyclopropane-boronic acid exerts its effects is primarily through its participation in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Cyclopropylboronic acid
Comparison: Trans-2-Methoxycarbonylcyclopropane-boronic acid is unique due to its cyclopropane ring and methoxycarbonyl substitution, which can impart different reactivity and selectivity compared to other boronic acids. For example, phenylboronic acid lacks the cyclopropane ring and methoxycarbonyl group, which can influence its reactivity in certain reactions.
Conclusion
Trans-2-Methoxycarbonylcyclopropane-boronic acid is a versatile and valuable compound in organic synthesis, with applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a useful reagent for various chemical transformations, particularly in the context of Suzuki–Miyaura coupling reactions.
Properties
Molecular Formula |
C5H9BO4 |
|---|---|
Molecular Weight |
143.94 g/mol |
IUPAC Name |
(2-methoxycarbonylcyclopropyl)boronic acid |
InChI |
InChI=1S/C5H9BO4/c1-10-5(7)3-2-4(3)6(8)9/h3-4,8-9H,2H2,1H3 |
InChI Key |
RLYQLGPXMSNVBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Propan-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15122653.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)

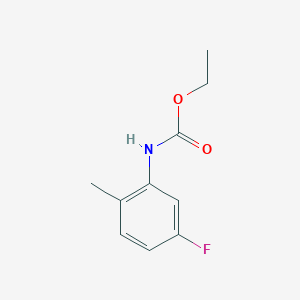
![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122662.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
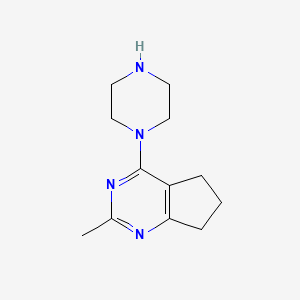
![1-(2,3-Dimethylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15122702.png)
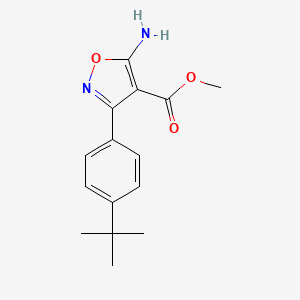
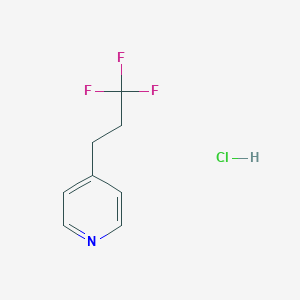
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)
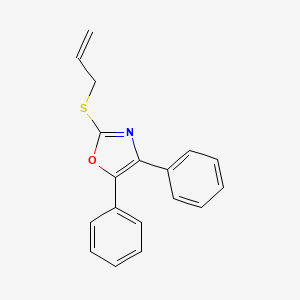
![({Bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine](/img/structure/B15122727.png)
